molecular formula C27H27N3O2S B4062735 6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Cat. No.: B4062735
M. Wt: 457.6 g/mol
InChI Key: QBLPYIJKRGGTAW-UHFFFAOYSA-N
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Description

6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.18239829 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

Compounds containing pyrimidine structures have been extensively studied for their ability to inhibit enzymes, such as dihydrofolic reductase. These studies are crucial for understanding the mode of binding and designing irreversible inhibitors for therapeutic purposes. For example, research on 5-alkyl and 5-arylpyrimidines substituted with various groups provided insights into the placement of bulky groups on the pyrimidine ring to achieve good binding, which is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).

Structural Analysis and Crystallography

Pyrimidine derivatives also play a significant role in structural chemistry and crystallography. The study of isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, reveals important information about the electronic structures and hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds from pyrimidine derivatives, including those with mercapto groups, is a significant area of research. These compounds have various applications in medicinal chemistry and material science. Studies have shown the possibility of synthesizing compounds like 3-(1-adamantyl)isoxazole and 4-(1-adamantyl)-2-mercaptopyrimidine, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Makarova, Zemtsova, & Moiseev, 2003).

Pharmaceutical Research

In pharmaceutical research, pyrimidine derivatives are explored for their potential as pharmacophores in drug development. The synthesis of novel compounds, such as 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives via the Biginelli reaction, highlights the ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles (Bhuva, Gothalia, Singala, Talpara, Faldu, & Shah, 2014).

Antiviral Research

The exploration of pyrimidine derivatives for antiviral properties is another crucial area of research. Studies on pyrimidine thioglycoside analogs against SARS-COV-2 and Avian Influenza H5N1 virus strains have shown that these compounds possess interesting antiviral activity, offering potential pathways for developing new antiviral drugs (Abu-Zaied, Elgemeie, & Mahmoud, 2021).

Properties

IUPAC Name

N-(4-methylphenyl)-6-phenyl-4-(2-propan-2-yloxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-17(2)32-22-12-8-7-11-21(22)25-23(26(31)28-20-15-13-18(3)14-16-20)24(29-27(33)30-25)19-9-5-4-6-10-19/h4-17,25H,1-3H3,(H,28,31)(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLPYIJKRGGTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 4
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 5
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Reactant of Route 6
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.